4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide is a synthetic compound that belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group attached to a carbonyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development and as a precursor for various chemical syntheses.
The compound can be sourced from specialized chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical compounds. Its synthesis and characterization are often documented in scientific literature and databases such as PubChem and BenchChem.
4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide is classified under:
The synthesis of 4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide typically involves several key steps:
The molecular structure of 4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide can be represented using various structural formulas:
The compound's structural data can be represented in different formats such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier).
C1=CC=C(C(=C1)C(=O)N=N)C(F)(F)C
4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide can undergo various chemical reactions:
The mechanism of action of 4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide is primarily related to its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways.
Experimental studies are required to elucidate specific targets and quantify binding affinities.
This comprehensive analysis highlights the significance of 4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide within the fields of organic chemistry and pharmacology, showcasing its potential applications and the importance of further research into its properties and mechanisms.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1